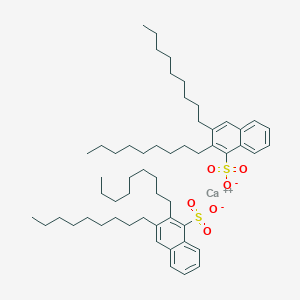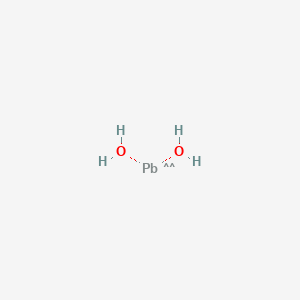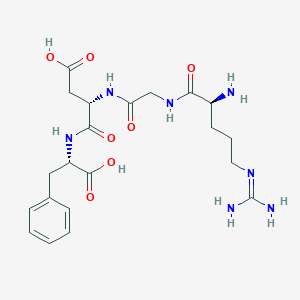
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucopyranuronic acid methyl ester, 2,3,4-triacetate, D- (GPMET) is a naturally occurring sugar derivative which is found in the human body, as well as in a variety of plants and animals. GPMET is a versatile compound, which has a wide range of applications in the scientific and medical fields. It is a key component in many synthetic and biotechnological processes, and has been used for the synthesis of a variety of compounds. GPMET has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Glycosides
“Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-” can be used in the synthesis of glycosides . Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety. They play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis.
Prodrug Synthesis
This compound can be used in the synthesis of prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. They are typically used to improve how a drug is absorbed, distributed, metabolized, and excreted.
Oligosaccharide Synthesis
It can be used in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates which consist of three to ten monosaccharides (simple sugars) and they are often found on the plasma membrane of cells where they play a role in cell–cell recognition.
Bioactive Molecule Metabolite Synthesis
This compound can be used in the synthesis of metabolites of bioactive molecules . These metabolites can have their own bioactivity, often affecting the drug response in humans.
Drug Delivery Systems
Hyaluronic acid, a naturally occurring polysaccharide present in extracellular matrices, can be synthesized from glucuronic acid . Hyaluronic acid has been used in the development of drug delivery systems due to its unique physico-chemical characteristics .
Eigenschaften
CAS-Nummer |
3082-95-9 |
|---|---|
Produktname |
Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |
Molekularformel |
C13H18O10 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |
InChI-Schlüssel |
CLHFNXQWJBTGBL-HTGOSZRMSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |
SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |
Synonyme |
Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



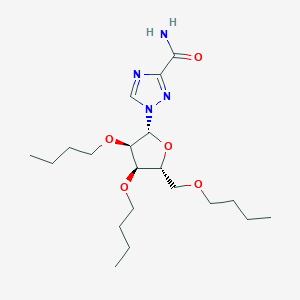
![4-[Benzyl(methyl)amino]butanenitrile](/img/structure/B18878.png)
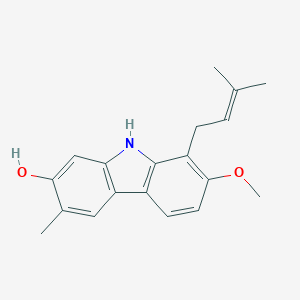
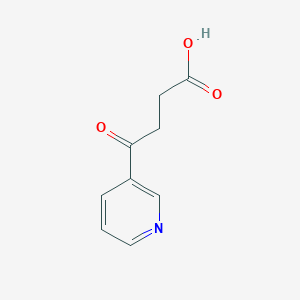
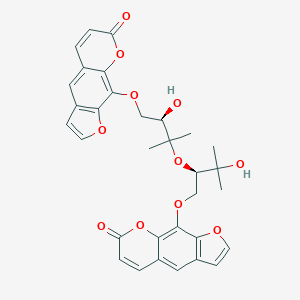
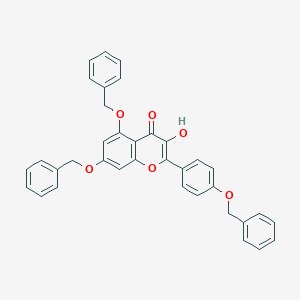
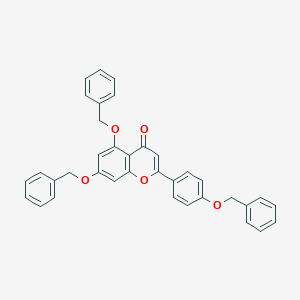
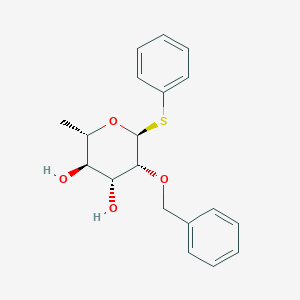
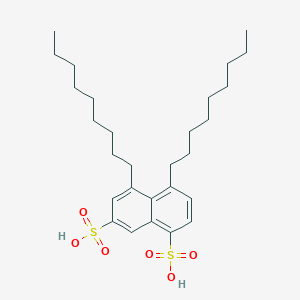
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
